molecular formula C12H10N2O2 B1475666 6-(p-Tolyl)pyridazine-4-carboxylic acid CAS No. 1896160-38-5

6-(p-Tolyl)pyridazine-4-carboxylic acid

Cat. No.: B1475666
CAS No.: 1896160-38-5
M. Wt: 214.22 g/mol
InChI Key: IQCKRZWPNZYICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(p-Tolyl)pyridazine-4-carboxylic acid is a versatile heterocyclic building block of high interest in medicinal chemistry and drug discovery. This compound features a pyridazine ring—a nitrogen-rich aromatic diazine—substituted with a carboxylic acid group at the 4-position and a p-tolyl group at the 6-position. The carboxylic acid functional group provides a handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives, while the p-tolyl group can contribute to enhanced lipophilicity and potential π-π stacking interactions with biological targets. Pyridazine cores are increasingly valuable scaffolds in the development of novel enzyme inhibitors and therapeutic agents. Nitrogen-containing heterocycles like pyridine and pyridazine are the second most widely utilized heterocycles in FDA-approved pharmaceuticals, underscoring their fundamental importance . The electron-deficient nature of the pyridazine ring facilitates key interactions, such as hydrogen bonding and π-π stacking, within enzyme active sites, which is crucial for achieving high binding affinity and potency . Researchers can employ this compound in the design and synthesis of targeted molecules for various disease areas, including oncology, infectious diseases, and central nervous system disorders. As a solid material, it should be stored at room temperature in a cool, dark place. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1896160-38-5

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-(4-methylphenyl)pyridazine-4-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-2-4-9(5-3-8)11-6-10(12(15)16)7-13-14-11/h2-7H,1H3,(H,15,16)

InChI Key

IQCKRZWPNZYICT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

6-(p-Tolyl)pyridazine-4-carboxylic acid has been investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases and metabolic disorders. Its ability to interact with neurotransmitter receptors suggests possible applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

  • Neurotransmitter Receptors : Similar compounds have shown efficacy in modulating neurotransmission, indicating that this compound may exhibit similar therapeutic effects.
  • Enzymatic Interactions : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, which could be beneficial for metabolic disorders.

The compound's biological activity is attributed to its structural components that facilitate interactions with various molecular targets:

  • Antimicrobial Activity : Research indicates that derivatives of 6-(p-Tolyl)pyridazine-4-carboxylic acid exhibit antimicrobial properties against resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Animal model studies have demonstrated that the compound can significantly reduce inflammation, suggesting its potential for treating inflammatory conditions.

Agricultural Applications

The compound has also shown promise in agrochemistry, particularly in crop protection and enhancement:

  • Weed Control : Field trials indicate that it can effectively reduce weed populations while increasing crop yield, supporting sustainable agricultural practices.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several derivatives of 6-(p-Tolyl)pyridazine-4-carboxylic acid. The results showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics against resistant bacterial strains. This highlights the compound's potential for developing new antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
Derivative A15Staphylococcus aureus
Derivative B20Escherichia coli

Case Study 2: Anti-inflammatory Effects

In a controlled animal model study, administration of the compound led to a significant reduction in paw edema induced by carrageenan. The results suggest its effectiveness in treating inflammatory conditions.

Treatment GroupPaw Edema Reduction (%)
Control0
Compound Group45

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs of 6-(p-Tolyl)pyridazine-4-carboxylic acid include derivatives with varying substituents at position 6 of the pyridazine ring. These substitutions alter molecular weight, polarity, and reactivity.

Table 1: Comparative Properties of Pyridazine-4-carboxylic Acid Derivatives

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Characteristics
6-(p-Tolyl)pyridazine-4-carboxylic acid p-Tolyl C₁₂H₁₀N₂O₂ ~214* High lipophilicity; used as a pharmaceutical intermediate
6-Chloro-4-pyridazinecarboxylic acid Chloro C₅H₃ClN₂O₂ 158.55† Reactive site for nucleophilic substitution; pyridazine ring enhances aromaticity
6-(Methylsulfonyl)pyridazine-4-carboxylic acid Methylsulfonyl C₆H₆N₂O₄S 202.19 Electron-withdrawing group; potential for sulfonation or coupling reactions
6-(Dimethylamino)pyridazine-4-carboxylic acid Dimethylamino C₇H₉N₃O₂ 167.17 Enhanced solubility due to polar amine group; suitable for aqueous-phase reactions

*Calculated based on structural similarity to ethyl ester derivative ; †Calculated from molecular formula.

Reactivity and Functionalization

  • The carboxylic acid enables conjugation via amide or ester bond formation .
  • 6-Chloro-4-pyridazinecarboxylic Acid : The chloro substituent facilitates nucleophilic aromatic substitution, making it a versatile precursor for introducing amines, thiols, or other groups .
  • 6-(Methylsulfonyl)pyridazine-4-carboxylic Acid : The methylsulfonyl group acts as a strong electron-withdrawing substituent, which may enhance the acidity of the carboxylic acid and stabilize transition states in reactions .
  • 6-(Dimethylamino)pyridazine-4-carboxylic Acid: The dimethylamino group is electron-donating, reducing the carboxylic acid’s acidity compared to chloro or sulfonyl analogs. Its polarity improves solubility in protic solvents .

Preparation Methods

Palladium-Catalyzed Carbonylation of Halogenated Pyridazines

One of the efficient approaches for preparing pyridine and pyridazine carboxylic acid derivatives involves palladium-catalyzed carbonylation of halogenated pyridazines. This method uses dihalopyridazines as starting materials, reacting them with carbon monoxide and a C1-C4 alkanol in the presence of a weak base and a palladium complex with bis-diphenylphosphine ligands.

  • Key features:
    • Starting materials: 2,3-dihalopyridazines (chlorine or bromine substituted)
    • Catalyst: Palladium complex with bis-diphenylphosphine ligands
    • Reaction conditions: Carbon monoxide atmosphere, alkanol solvent (e.g., methanol, ethanol)
    • Advantages: High selectivity for monocarbonylation, relatively high yields compared to older methods
    • Disadvantages: Moderate yields in some cases, long reaction times for monohalopyridines

This method allows selective introduction of the carboxylic acid ester group at the 4-position of the pyridazine ring, which can be hydrolyzed to the acid form subsequently.

Parameter Description
Starting material 2,3-dihalopyridazines
Catalyst Pd complex with bis-diphenylphosphine ligand
Reagents Carbon monoxide, C1-C4 alkanol, weak base
Reaction type Carbonylation
Yield Moderate to high (varies with substrates)
Key advantage Selective monocarbonylation

Source: EP Patent EP0820986A1

Multi-step Synthesis via Pyridazine Ring Formation and Functionalization

The general synthetic route for 6-(p-Tolyl)pyridazine-4-carboxylic acid involves:

  • Formation of the pyridazine ring through condensation or cyclization reactions.
  • Introduction of the p-tolyl substituent via aromatic substitution or coupling reactions.
  • Installation of the carboxylic acid group at the 4-position by oxidation or carboxylation.

Although detailed stepwise procedures for this specific compound are scarce, similar pyridazine derivatives are synthesized by:

  • Condensation of hydrazines with 1,4-dicarbonyl compounds or α,β-unsaturated carbonyls to form the pyridazine ring.
  • Subsequent electrophilic aromatic substitution or cross-coupling to introduce the p-tolyl group.
  • Oxidation or hydrolysis steps to convert esters or intermediates into the carboxylic acid.
Step Reaction Type Typical Reagents/Conditions
Pyridazine ring formation Condensation/cyclization Hydrazine derivatives + diketones or aldehydes
p-Tolyl group introduction Aromatic substitution or coupling p-Tolyl halides or boronic acids, Pd catalysts
Carboxylic acid installation Hydrolysis/oxidation Acid/base hydrolysis, oxidation agents

Source: Vulcanchem synthesis overview, general pyridazine synthetic strategies

Condensation and Cyclization Reactions for Pyridazine Derivatives

Research on related heterocycles such as pyrazolopyridines and pyridones indicates that condensation of amino-substituted heterocycles with aromatic aldehydes followed by cyclization with keto acids is a viable strategy to obtain carboxylic acid-substituted heterocycles.

  • Example: 5-amino pyrazoles reacted with aromatic aldehydes to form Schiff bases, then condensed with pyruvic acid to yield carboxylated heterocycles.
  • Yields range from 29% to 47% after recrystallization.
  • Such methods can be adapted for pyridazine derivatives by choosing appropriate hydrazine and aldehyde precursors.
Reaction Step Reagents Yield Range (%) Notes
Schiff base formation Amino heterocycle + aldehyde - Typically done without isolation
Cyclization Schiff base + pyruvic acid 29-47 Recrystallized product yield

Source: Asian Journal of Chemistry

Green and Metal-Catalyzed Synthetic Approaches

Recent reviews highlight the use of green synthesis and metal-catalyzed reactions for pyridine and analogs, which can be extended to pyridazine derivatives:

  • Green synthesis: Uses water or ethanol as solvent, mild temperatures (70°-100°C), short reaction times (30-40 min), and avoids hazardous reagents.
  • Metal-catalyzed reactions: Employ palladium or other transition metals for carbonylation or coupling, but may require expensive solvents and reagents.
  • Cyclization and annulation: Efficient for constructing the heterocyclic core with yields of 55%-85%, using accessible ketones and toluene as solvent.
Method Solvent Temperature (°C) Reaction Time Yield (%) Advantages
Green synthesis Water, ethanol 70-100 30-40 min Moderate Eco-friendly, time-saving
Metal-catalyzed i-PrOH, tert-butanol 50-120 Several hours Moderate High selectivity
Cyclization Toluene 50-110 Hours 55-85 Good yield, accessible reagents

Source: IJPS Online review

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Reagents Conditions Yield Range (%) Remarks
Pd-catalyzed carbonylation 2,3-dihalopyridazines Pd complex, CO, alkanol, weak base CO atmosphere, mild heating Moderate to high Selective monocarbonylation
Condensation and cyclization Hydrazines, aldehydes, keto acids Acid/base catalysts Reflux or heating 29-47 Multi-step, moderate yield
Green synthesis Pyridazine precursors Natural catalysts, water/ethanol 70-100°C, 30-40 min Moderate Eco-friendly, mild conditions
Metal-catalyzed coupling Halogenated pyridazines, aryl boronic acids Pd catalysts, organic solvents 50-120°C, hours Moderate Expensive reagents, selective
Cyclization and annulation Amino heterocycles, ketones Acid/base, toluene solvent 50-110°C, hours 55-85 Good yields, accessible reagents

Q & A

Q. What are the optimal synthetic routes for 6-(p-Tolyl)pyridazine-4-carboxylic acid?

Methodological Answer:

  • A common approach involves condensation of p-tolylaldehyde derivatives with aminopyridazine precursors, followed by cyclization under controlled conditions. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are effective for similar heterocyclic systems .
  • Cyclocondensation strategies, such as using DMF-dimethyl acetal (DMF-DMA) with ethyl acetoacetate and phenylhydrazine, can be adapted. Subsequent hydrolysis under basic conditions yields the carboxylic acid moiety .

Q. How should researchers characterize the purity and structure of 6-(p-Tolyl)pyridazine-4-carboxylic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and aromaticity .
  • Fourier Transform Infrared (FT-IR) : Identify carboxylic acid (C=O stretch ~1700 cm1^{-1}) and pyridazine ring vibrations .
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm regiochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological studies) .

Q. What strategies address solubility challenges during in vitro assays?

Methodological Answer:

  • Use polar aprotic solvents (e.g., DMSO) for initial dissolution.
  • Adjust pH to deprotonate the carboxylic acid group (e.g., sodium or potassium salt formation) .
  • Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) show improved solubility, suggesting substituent engineering .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times, and controls .
  • Purity Validation : Confirm compound integrity via HPLC and mass spectrometry to rule out degradation products .
  • Mechanistic Profiling : Use kinase inhibition assays or proteomics to identify specific molecular targets .

Q. What experimental and computational methods elucidate regioselectivity in substitution reactions?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., boronic acids) to steer electrophilic substitution .
  • Catalytic Screening : Test Pd/Cu systems for cross-coupling efficiency at specific ring positions .
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites on the pyridazine ring .

Q. How can computational modeling predict reactivity for derivative synthesis?

Methodological Answer:

  • DFT Studies : Optimize geometries at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent interactions to guide solvent selection for reactions .

Data Conflict Resolution

Q. How to reconcile discrepancies in thermal stability data?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or hydrate formation affecting stability .

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